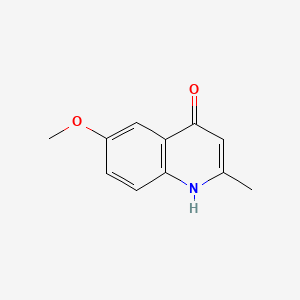

6-Methoxy-2-methylquinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246072. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFIWGFOCYLOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935452 | |

| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-90-3 | |

| Record name | 6-Methoxy-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15644-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15644-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry Research

The quinoline (B57606) ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. tandfonline.comusc.edu This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govorientjchem.org Researchers have extensively demonstrated the capacity of quinoline derivatives to act as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents. nih.govorientjchem.orgnih.gov

The structural versatility of the quinoline nucleus allows for the introduction of various functional groups at different positions, which significantly influences the resulting compound's biological activity. orientjchem.orgfrontiersin.org This adaptability has enabled the design and synthesis of numerous quinoline-based drugs with improved efficacy and specificity. tandfonline.comorientjchem.org The rich history of quinoline in medicine is exemplified by the development of iconic drugs such as chloroquine, an antimalarial, and various quinolone antibiotics. rsc.org The continued exploration of this scaffold in academic and industrial research underscores its enduring importance in the quest for new and effective therapeutic agents. tandfonline.comorientjchem.org

Scholarly Investigations into 6 Methoxy 2 Methylquinolin 4 Ol As a Lead Quinoline Derivative

Cyclization and Formation of the Quinoline Ring System

The construction of the fundamental quinoline ring system of this compound is a critical first step in its synthesis. Various classical and modern synthetic routes have been established for this purpose.

Established Synthetic Routes to this compound from Precursors

Several established methods are employed for the synthesis of this compound. These routes typically involve the cyclization of appropriately substituted aniline (B41778) and β-ketoester derivatives. One common approach is the Conrad-Limpach synthesis, which utilizes the reaction of p-anisidine (B42471) with ethyl acetoacetate. This reaction proceeds through an initial formation of an enamine intermediate, which then undergoes thermal cyclization to yield the quinolin-4-one core.

Another notable method is the Doebner reaction, which involves a one-pot condensation of an aromatic amine, an aldehyde, and pyruvic acid. nih.gov For instance, substituted benzaldehydes, pyruvic acid, and p-anisidine can be refluxed in ethanol (B145695) to produce 6-methoxy-2-arylquinoline-4-carboxylic acids. nih.gov These carboxylic acid derivatives can then be further transformed to obtain the desired 2-methyl substituted quinoline.

Furthermore, a metal-free, tandem cyclization strategy has been developed for the synthesis of quinoline derivatives from 2-methylquinolines and 2-styrylanilines, offering an environmentally friendly approach. nih.govacs.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the reaction conditions. Researchers have focused on optimizing these parameters to improve yields and reduce reaction times. For example, ultrasound-assisted O-alkylation of this compound with benzyl (B1604629) bromides in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) has been shown to provide efficient yields under optimized conditions.

Microwave irradiation has also been employed to accelerate reactions. For instance, the Povarov cycloaddition reaction followed by an oxidative dehydrogenation aromatization process under microwave irradiation has been used to synthesize 2,4-diarylquinoline derivatives. mdpi.com

The choice of solvent and catalyst also plays a crucial role. Studies have shown that for certain reactions, water can be an effective and environmentally benign solvent. researchgate.net The use of catalysts like boron trifluoride etherate (BF₃·OEt₂) has been reported to facilitate the synthesis of quinoline derivatives through a one-pot three-component strategy. mdpi.com

Derivatization and Functionalization Strategies at the Quinoline Core

The this compound core provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of compounds with varied properties.

Nucleophilic Substitution Reactions of the Quinoline Ring

The quinoline ring is susceptible to nucleophilic substitution reactions, particularly after activation. For instance, the hydroxyl group at the C-4 position can be converted to a better leaving group, such as a chloro group, by treatment with phosphorus oxychloride (POCl₃). rsc.org This 4-chloro derivative then readily undergoes nucleophilic substitution with various nucleophiles.

This reactivity has been exploited to introduce a range of functional groups onto the quinoline scaffold. For example, reaction with amines leads to the formation of 4-aminoquinoline (B48711) derivatives. rsc.org Similarly, reactions with thiols can introduce thioether linkages at the C-4 position.

O-Alkylation and Etherification of the 4-Hydroxyl Group

The 4-hydroxyl group of this compound can be readily alkylated or etherified to produce a variety of derivatives. rsc.org This is typically achieved by reacting the quinolinol with an alkyl halide in the presence of a base. The choice of the alkylating agent and reaction conditions can influence the outcome of the reaction.

For example, O-alkylation with various alkyl halides in the presence of sodium hydride (NaH) in DMF has been used to synthesize a series of alkoxy derivatives. rsc.org This strategy is valuable for introducing different lipophilic groups at the C-4 position, which can significantly impact the biological activity of the resulting compounds.

Introduction of Various Functional Groups at Specific Positions

Beyond the C-4 position, other positions on the quinoline ring can also be functionalized. The methoxy (B1213986) group at the C-6 position can be a target for modification. For instance, demethylation using reagents like boron tribromide (BBr₃) can yield the corresponding 6-hydroxy derivative, which can then be further functionalized. rsc.org

The methyl group at the C-2 position can also be a site for chemical transformation, although this is less common. Furthermore, electrophilic substitution reactions can potentially introduce functional groups onto the aromatic part of the quinoline ring, although the directing effects of the existing substituents need to be considered.

Formation of Fused and Bridged Quinoline Architectures

The construction of fused and bridged quinoline-containing polycyclic systems is a significant endeavor in medicinal chemistry, as these structures are often associated with potent biological activities. While the quinoline ring is a common component in such complex molecules, direct synthetic routes starting from this compound to create these architectures are not extensively documented in readily available literature.

However, general synthetic strategies for producing fused quinolines can be adapted. Methodologies such as intramolecular cyclization are key. nih.gov For instance, a common approach involves installing reactive functional groups onto the quinoline core that can then participate in ring-forming reactions. One such strategy is the reductive cyclization of a nitro group onto an adjacent part of the molecule. nih.gov Another powerful method is the palladium-catalyzed intramolecular Heck reaction, which can form new carbon-carbon bonds to build additional rings onto the quinoline framework. nih.gov

Furthermore, cascade or domino reactions, often catalyzed by agents like iodine or N-bromosuccinimide (NBS), can facilitate the one-pot synthesis of complex fused systems, such as indolo[2,3-b]quinolines, from simpler precursors. nih.gov While these examples utilize different starting materials, the principles could theoretically be applied to derivatives of this compound, provided appropriate functionalization is first achieved. For example, converting the 4-hydroxyl group into a leaving group or introducing a reactive side chain could pave the way for subsequent intramolecular cyclization reactions to build fused or bridged structures.

Preparation of Related Quinoline Analogues through this compound Intermediates

This compound is a versatile intermediate for generating a library of quinoline analogues through modifications at its key functional groups. The C4-hydroxyl and C6-methoxy groups are primary sites for chemical derivatization.

Modification at the C4-Position

The hydroxyl group at the C4-position is a prime target for chemical transformation. It can be readily converted into a chloro group, a more versatile leaving group, by treatment with phosphorus oxychloride (POCl₃). rsc.org In one documented procedure, heating this compound with POCl₃ at 110°C effectively yields 4-chloro-6-methoxy-2-methylquinoline. rsc.org This chlorinated intermediate is significantly more reactive and can be used in subsequent nucleophilic substitution reactions to introduce a wide variety of functionalities at the C4-position, leading to diverse quinoline analogues.

Modification at the C6-Position

The methoxy group at the C6-position also offers a handle for synthetic modification. It can be cleaved to reveal a hydroxyl group, which can then be alkylated to generate a series of new alkoxy analogues. A standard method for this demethylation is treatment with boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) (DCM). rsc.org The resulting 6-hydroxy-2-methylquinolin-4-ol derivative can then be reacted with various alkyl halides in the presence of a base, such as sodium hydride (NaH) in dimethylformamide (DMF), to introduce different ether linkages at the C6-position. rsc.org This strategy has been employed to synthesize analogues with ethoxy and isopropoxy groups, which were found to have different potencies in biological screenings. rsc.org

The following table summarizes key transformations for preparing quinoline analogues from this compound intermediates.

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| This compound | POCl₃, 110°C, 2 h | 4-Chloro-6-methoxy-2-methylquinoline | Chlorination at C4 |

| A 6-methoxy-2-methylquinoline derivative | BBr₃, DCM, r.t., 2 h | A 6-hydroxy-2-methylquinoline derivative | Demethylation at C6 |

| A 6-hydroxy-2-methylquinoline derivative | Alkyl halide, NaH, DMF, r.t., overnight | A 6-alkoxy-2-methylquinoline derivative | O-Alkylation at C6 |

These synthetic pathways highlight the utility of this compound as a foundational molecule. By leveraging the reactivity of its functional groups, chemists can systematically generate a wide array of quinoline analogues for further investigation in various scientific fields.

Pharmacological and Biological Research of 6 Methoxy 2 Methylquinolin 4 Ol Derivatives

Anticancer and Antitumor Activities

Derivatives of 6-methoxy-2-methylquinolin-4-ol (B94542) have emerged as a significant area of interest in cancer research. Studies have delved into their ability to kill cancer cells, halt their proliferation, and interfere with the cellular processes that drive tumor growth.

In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines

A number of this compound derivatives have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines in laboratory settings. For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were synthesized and evaluated for their in vitro anticancer activity. nih.gov Among these, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) showed potent cytotoxicity against several tumor cell lines at a sub-micromolar level. nih.gov

Another study focused on a series of 27 differently substituted 4-anilinofuro[2,3-b]quinolines, which were tested for their antiproliferative activities against cancer cell lines common in Asian countries, including HeLa, SKHep1, SAS, AGS, A549, and CE81T. nih.gov The compound 1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)amino]phenyl}ethanone (1) was identified as the most potent, with IC₅₀ values of 3.1, 3.0, and 4.2 microM against HeLa, SKHep, and CE81T cells, respectively. nih.gov

Furthermore, research into 9H-pyrimido[4,5-b]indole-containing compounds, which incorporate a quinoline (B57606) moiety, has identified small molecules with low nanomolar potencies in inhibiting the growth of acute leukemia cell lines. nih.govnih.govosti.gov Specifically, compound 17 demonstrated potent inhibition of cell growth in both MV4;11 and MOLM-13 cell lines, with IC₅₀ values of 6 and 36 nM, respectively. nih.govacs.org

In a study of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), isolated from Cleistocalyx operculatus, its cytotoxicity was investigated against six human cancer cell lines. nih.gov The SMMC-7721 cell line was the most sensitive, with an IC50 of 32.3 +/- 1.13 microM. nih.gov

Exploration of Anticancer Mechanisms of Action (e.g., Apoptosis Induction, Angiogenesis Inhibition)

The anticancer effects of this compound derivatives are underpinned by various mechanisms of action. A key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. The compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) was found to induce apoptosis, as evidenced by morphological changes, DNA fragmentation, and a decrease in the anti-apoptotic protein Bcl-2, alongside an increase in the pro-apoptotic proteins p53 and Bax. nih.gov This compound also caused cell cycle arrest at the G2/M phase. nih.govnih.gov

Similarly, 1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)amino]phenyl}ethanone (1) was shown to induce cell-cycle arrest in the G2/M phase, which was followed by DNA fragmentation and ultimately, cell death. nih.gov

Inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, is another important anticancer strategy. A novel 1,4-naphthoquinone (B94277) derivative, 6-thiophen-3-yl-2-methoxy-1,4-naphthoquinone (6-TMNQ), has been identified as a potential angiogenesis inhibitor. nih.gov It was found to inhibit the proliferation of endothelial cells stimulated by serum, VEGF, and bFGF in a concentration-dependent manner and also abrogated the migration and tube formation of these cells. nih.gov

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR Pathway)

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov A novel series of 4-acrylamido-quinoline derivatives have been designed and synthesized as potent dual inhibitors of PI3K and mTOR. nih.govfrontiersin.org These compounds exhibited remarkable inhibitory activity against PI3Kα, with IC₅₀ values ranging from 0.50 to 2.03 nM, and also showed sub-micromolar to low micromolar anti-proliferative activity against prostate cancer (PC3) and colorectal cancer (HCT116) cell lines. nih.govfrontiersin.org A representative compound, 8i, was also found to significantly inhibit other class I PI3Ks and mTOR. nih.govfrontiersin.org

Evaluation as Bromodomain and Extra-Terminal Domain (BET) Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a crucial role in regulating gene transcription and are implicated in various diseases, including cancer. nih.govnih.gov Small molecule inhibitors of BET proteins represent a promising therapeutic approach. nih.govnih.gov Researchers have designed and synthesized 9H-pyrimido[4,5-b]indole-containing compounds as potent and orally bioavailable BET inhibitors. nih.govnih.govosti.gov

By incorporating a quinoline moiety into the 9H-pyrimido[4,5-b]indole core, a series of small molecules with high binding affinities to BET proteins were identified. nih.govnih.govosti.gov One such compound, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (also referred to as compound 31 or CD161), demonstrated excellent microsomal stability and good oral pharmacokinetics. nih.govnih.govosti.gov This compound showed significant antitumor activity in mouse xenograft models of MV4;11 leukemia and MDA-MB-231 triple-negative breast cancer. nih.govosti.gov Further testing revealed that it is a highly selective inhibitor of BET proteins. nih.govnih.govosti.govacs.org

Anti-Infective and Antimicrobial Potencies

Beyond their anticancer properties, derivatives of this compound have also been investigated for their potential to combat infectious diseases, most notably tuberculosis.

Antitubercular Activity against Mycobacterium tuberculosis (MTB)

Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the development of new antitubercular agents. Quinoline-based compounds have shown promise in this area. A library of 4-substituted quinolines, based on the 4-(benzylthio)-6-methoxy-2-methylquinoline scaffold, was synthesized and tested for its ability to inhibit the growth of Mycobacterium tuberculosis H37Rv. Members of the 4-substituted thio- and sulfoxyquinoline series displayed significant growth inhibitory activity in the high nanomolar range.

In another study, a series of 33 quinoline derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.govepa.gov Two compounds, 5e and 5f, exhibited significant activity with minimum inhibitory concentrations (MIC) of 6.25 and 3.12 µg/mL, respectively. nih.gov

Furthermore, the discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors presents a novel approach for tuberculosis therapy. nih.gov These compounds were developed through structural modifications of the FDA-approved drugs ivacaftor (B1684365) and roquinimex. nih.gov Compound 8d from this series was found to bind to cytochrome bd with a Kd value of 4.17 µM and inhibited the growth of a cytochrome bcc knock-out strain of M. tuberculosis with a MIC of 6.25 µM. nih.gov

Additionally, several analogues of 2-methoxy-9-substituted acridine (B1665455) and 6-chloro-2-methoxy-9-substituted acridine were synthesized and evaluated for their antitubercular activity. nih.govresearchgate.net Compounds 15 and 17 from this series showed potent activity, with 100% inhibition of the virulent mycobacterium at a concentration of 6.25 µg/mL. nih.gov

Broader Spectrum Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiprotozoal)

Derivatives of this compound have demonstrated a wide range of antimicrobial activities beyond their antitubercular effects.

Facilely accessible quinoline derivatives have shown potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacteria, including Clostridium difficile. nih.gov These compounds have proven effective in vivo against C. difficile, suggesting their potential as a new class of antibiotics to combat Gram-positive drug-resistant bacterial strains. nih.gov

Antiviral Activity, Including HIV-1 Latency Reversal

In the context of viral infections, derivatives of this compound have been investigated for their ability to reverse HIV-1 latency, a key strategy in the "shock and kill" approach to eradicating the virus. rsc.orgnih.gov

One such derivative, 8-Methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), was identified through virtual screening and shown to reactivate latent HIV-1 proviruses in vitro and ex vivo by inhibiting BRD4. nih.gov MMQO also enhanced the effects of other latency-reversing agents like PKC activators and HDACIs. nih.gov

Structure-activity relationship studies on 2-methylquinoline (B7769805) derivatives revealed that modifications to the quinoline ring significantly impact their latency-reversing potency. For example, replacing the methoxy (B1213986) group at the C-6 position with an isopropoxy group was detrimental to activity, while certain 6-ethoxy derivatives showed enhanced potency compared to their 6-methoxy counterparts. rsc.org Further modifications led to the identification of compounds 12c and 12d, which reactivated latent HIV-1 through a dual mechanism of inhibiting HDACs and activating the NFAT pathway. rsc.org These compounds were also found to reactivate HIV-1 transcription by releasing P-TEFb from its inactive complex. rsc.org

| Compound/Class | Activity | Mechanism | Key Findings |

|---|---|---|---|

| 8-Methoxy-6-methylquinolin-4-ol (MMQO) | HIV-1 Latency Reversal | BRD4 inhibitor | Reactivated latent HIV-1 and potentiated the effects of other latency-reversing agents. nih.gov |

| 6-ethoxy derivatives (e.g., 7f) | HIV-1 Latency Reversal | Not specified | Showed good to enhanced potency in reactivating latent HIV-1 compared to 6-methoxy derivatives. rsc.org |

| Compounds 12c and 12d | HIV-1 Latency Reversal | Dual mechanism: HDAC inhibition and NFAT pathway activation | Effectively reactivated latent HIV-1 by also releasing P-TEFb. rsc.org |

Mechanisms of HIV-1 Reactivation (e.g., Histone Deacetylase (HDAC) Inhibition, NFAT Pathway Modulation)

Derivatives of this compound have been investigated for their potential to reactivate latent HIV-1 reservoirs, a key strategy in the "shock and kill" approach to HIV eradication. rsc.org The mechanism of action for some of these derivatives involves a dual approach: the inhibition of histone deacetylases (HDACs) and the modulation of the nuclear factor of activated T-cells (NFAT) pathway. rsc.org

HDACs are enzymes that play a crucial role in maintaining HIV-1 latency by keeping the viral DNA tightly wound around histones, making it inaccessible for transcription. By inhibiting HDACs, certain this compound derivatives can promote the unwinding of this DNA, allowing for the expression of viral genes. rsc.org

Simultaneously, these compounds can modulate the NFAT pathway, which is essential for the early stages of HIV-1 gene expression. rsc.org This dual mechanism of HDAC inhibition and NFAT pathway modulation allows for a more effective reactivation of latent HIV-1. rsc.org Furthermore, some derivatives have been found to reactivate HIV-1 transcription by releasing the positive transcription elongation factor b (P-TEFb) from its inactive complex. rsc.org

It has also been noted that another quinoline derivative, 8-methoxy-6-methylquinolin-4-ol (MMQO), can reactivate viral transcription in models of HIV latency. nih.gov MMQO potentiates the activity of other latency-reversing agents like PKC agonists and HDAC inhibitors. nih.gov This compound appears to function as a bromodomain and extraterminal domain protein family inhibitor (BETi), mimicking acetylated lysines of core histones and interacting with the BET family protein BRD4. nih.gov

Neuroprotective and Antioxidant Potential

Quinoline derivatives are recognized for their antioxidant properties and potential as neuroprotective agents. nih.gov

Evaluation of Radical Scavenging Processes and Antioxidant Efficiency

The antioxidant activity of quinoline derivatives is often assessed based on their ability to scavenge free radicals through mechanisms like hydrogen atom transfer and single-electron transfer. nih.gov The efficiency of these compounds as antioxidants has been compared to standards like Trolox and ascorbate, with some derivatives showing greater efficiency than Trolox. nih.gov The antioxidant properties of synthetic chalcone (B49325) derivatives, which share some structural similarities, have also been demonstrated to reduce reactive oxygen species (ROS) and oxidative stress. nih.gov

Enzyme Inhibition Studies in Neurological Contexts (e.g., COMT, AChE, MAO-B)

Molecular docking studies have suggested that certain quinoline derivatives have the potential to inhibit key enzymes implicated in neurological disorders. nih.gov These enzymes include catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Parkinson's and Alzheimer's diseases. nih.gov For instance, some derivatives have shown promise as inhibitors of AChE, with IC50 values indicating their potential efficacy. researchgate.net

Implications for Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's Diseases)

The combined antioxidant and enzyme-inhibiting properties of this compound derivatives make them promising candidates for the development of multifunctional drugs against neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov By scavenging harmful free radicals and modulating the activity of disease-related enzymes, these compounds could offer a multi-pronged approach to neuroprotection. nih.gov The development of new derivatives continues, with a focus on improving binding affinity to targets relevant in Alzheimer's pathology. nih.gov Furthermore, certain quinoline derivatives are being explored for their ability to bind to α-synuclein aggregates, a hallmark of Parkinson's disease, for potential use in PET imaging. mdpi.com

Anti-inflammatory Activities

Quinoline derivatives have demonstrated significant anti-inflammatory properties. nih.gov They are considered a promising class of compounds for developing new anti-inflammatory agents, potentially with fewer side effects than current non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbiointerfaceresearch.com Research has shown that specific substitutions on the quinoline scaffold can lead to potent anti-inflammatory and analgesic effects. nih.gov For example, a synthetic chalcone derivative has been shown to attenuate inflammatory factors. nih.gov

Other Noteworthy Biological Activities and Therapeutic Explorations

Beyond their applications in HIV treatment, neuroprotection, and inflammation, derivatives of this compound and related quinoline compounds have been explored for a range of other biological activities. These include potential use as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer. nih.gov Various quinoline derivatives have also been investigated for their anticancer, antitubercular, antifungal, and antiviral activities. mdpi.com The versatility of the quinoline scaffold allows for the design and synthesis of compounds with diverse pharmacological profiles. biointerfaceresearch.commdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Elements Influencing Biological Activity

The fundamental structure of the 6-Methoxy-2-methylquinolin-4-ol (B94542) scaffold contains several key elements that are crucial for its biological interactions. The quinolin-4-ol nucleus itself is a privileged structure in medicinal chemistry. The hydroxyl group at the C-4 position is a critical feature. In related 4-hydroxy-2-quinolinone structures, this hydroxyl group is noted to form a strong intramolecular hydrogen bond with an adjacent carbonyl oxygen, a feature that can influence its interaction with biological targets. mdpi.com

Further studies on related quinoline (B57606) scaffolds have highlighted the importance of substitutions at various positions. For instance, in a series of NorA inhibitors with a quinolin-4-yloxy core, the presence of specific groups at the C-2 and C-4 positions was found to be essential for activity. nih.gov Specifically, a propoxyphenyl group at the C-2 position and an alkylamino chain linked to the oxygen at C-4 were identified as important for potent inhibition, underscoring that the regions around the core quinoline are pivotal for defining its biological role. nih.gov

Impact of Substitutions and Modifications on Pharmacological Profiles

Modifying the this compound backbone by adding, removing, or altering functional groups has profound effects on the resulting compound's pharmacological profile.

The methoxy (B1213986) group (-OCH₃) is a common feature in many natural products and approved drugs, valued for its ability to influence ligand-target binding and improve physicochemical properties. nih.gov In the context of the 2-methylquinoline (B7769805) scaffold, the substituent at the C-6 position has been shown to be highly sensitive.

In a study on derivatives of AV6, a compound with a 2-methylquinolin-4-amine core, the nature of the alkoxy group at C-6 was critical for its activity in reversing latent HIV-1. The findings demonstrated that while the 6-methoxy derivatives showed activity, replacing it with a larger isopropoxy group was detrimental to this function. rsc.org Conversely, certain 6-ethoxy derivatives exhibited enhanced potency compared to their 6-methoxy counterparts, indicating that subtle changes in the size and nature of the alkoxy group at this position can fine-tune biological activity. rsc.org

The position of the methoxy group on the quinoline ring is also a determining factor. For example, in a different class of quinoline-based antiviral compounds, substitution with a 7-methoxy group led to a significant increase in activity against HIV-1. nih.gov This suggests that positional isomers of the methoxy group can lead to different interactions with biological targets.

Table 1: Influence of C-6 Alkoxy Substituent on Latent HIV-1 Reactivation Data derived from studies on N-phenyl-2-methylquinolin-4-amine derivatives.

| C-6 Substituent | Relative Activity | Reference |

| Methoxy (-OCH₃) | Active | rsc.org |

| Ethoxy (-OCH₂CH₃) | Enhanced Activity | rsc.org |

| Isopropoxy (-OCH(CH₃)₂) | Detrimental to Activity | rsc.org |

Significance of Substitutions at the Quinoline Ring System

Beyond the C-6 position, substitutions elsewhere on the quinoline ring system are significant in modulating activity. As previously mentioned, the C-2 and C-4 positions are critical points for modification. Research into NorA inhibitors revealed that a 6-methoxy substituted analogue of a lead compound was a potent efflux pump inhibitor (EPI). nih.gov This highlights the positive contribution of the methoxy group at the C-6 position in that specific chemical context.

The development of multi-target agents from 4-hydroxy-2-quinolinone scaffolds also shows the importance of N-substitution on the quinoline ring. Replacing an N-methyl substituent with an N-phenyl group on a related carboxamide resulted in a significant drop in antioxidant activity, demonstrating the electronic and steric influence of substituents directly attached to the ring's nitrogen atom. mdpi.com

The introduction of aryl and alkyl groups, particularly at the C-2 position, is a common strategy to modulate the properties of quinoline-based compounds. Aryl substitutions can increase lipophilicity, which may enhance cell permeability—a crucial factor in drug design. mdpi.com

In one study, a series of 6-methoxy-2-arylquinoline analogues were designed as P-glycoprotein (P-gp) inhibitors. The research found that converting the C-4 carboxylic acid of the quinoline into a hydroxymethyl group was key for P-gp inhibitory activity. nih.gov This demonstrates how the interplay between a C-2 aryl group and a C-4 substituent dictates the ultimate biological effect.

Table 2: Activity of 6-Methoxy-2-arylquinoline Analogues Data based on P-gp inhibition studies.

| Compound | C-2 Substituent | C-4 Substituent | P-gp Inhibition Activity | Reference |

| Analogue 5a | Phenyl | -(CH₂)OH | Potent, 1.3-fold > verapamil | nih.gov |

| Analogue 5b | 4-Fluorophenyl | -(CH₂)OH | Most potent, 2.1-fold > verapamil | nih.gov |

| Precursor 4a | Phenyl | -COOH | Not reported as active inhibitor | nih.gov |

Fusing additional heterocyclic rings to the quinoline framework creates new chemical entities with potentially novel or enhanced biological activities. For example, pyrimido[4,5-c]quinolin-1(2H)-ones, which can be seen as an extension of the quinoline core, have been investigated for anticancer properties. researchgate.net Within this class, the substitution pattern on an attached aryl ring was critical. The presence of 3,4,5-trimethoxy substitutions on a 2-arylpyrimido group significantly improved the antimigratory activity of these fused systems. researchgate.net

Another example involves the functionalization of a quinoline to create a pyridazino[4,5-b]quinoline skeleton, demonstrating a synthetic route to expand the core structure into more complex polycyclic systems. nih.gov These fusions dramatically alter the shape, size, and electronic properties of the parent molecule, opening new avenues for biological interactions.

Rational Design and Synthesis of Advanced Analogues for Enhanced Efficacy and Selectivity

The principles derived from SAR studies are foundational for the rational design of new, improved analogues. This approach involves strategically modifying a lead compound to optimize its interaction with a biological target, thereby enhancing efficacy and selectivity.

One clear example is the design of 6-methoxy-2-arylquinoline analogues as P-gp inhibitors. nih.gov Starting from lead compounds like quinine (B1679958) and flavones, researchers designed a new series of molecules. The synthesis involved a Doebner reaction to create a 6-methoxy-2-arylquinoline-4-carboxylic acid intermediate, which was then reduced to the active alcohol form. This multi-step synthesis was guided by the hypothesis that the aryl group at C-2 and a hydrogen-bonding group at C-4 would be beneficial for activity. nih.gov

Similarly, the design of cardiotonic agents was based on the structure of cilostamide, a known selective PDE3 inhibitor. nih.gov Researchers synthesized analogues of 6-hydroxy-4-methylquinolin-2(1H)-one, a close relative of the title compound, with various side chains at the C-6 oxygen. This strategy of mimicking the structure of a known selective inhibitor led to the discovery of a new compound with a favorable pharmacological profile for increasing cardiac contraction force over frequency. nih.gov This exemplifies a rational design strategy where a known pharmacophore is integrated into a new quinoline scaffold to develop agents with improved properties.

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how quinoline-based ligands interact with their biological targets.

Research on quinoline (B57606) derivatives has employed molecular docking to elucidate their mechanism of action against various diseases. For instance, in the pursuit of new anticancer agents, docking studies were used to investigate the binding of novel quinoline derivatives to the c-Kit kinase, a key target in cancer therapy. nih.govtandfonline.com These simulations identified crucial binding interactions with amino acid residues such as ASP810, LYS623, CYS673, and THR670 within the kinase's active site. nih.govtandfonline.com Similarly, docking studies of 6-methoxy-2-arylquinoline analogs with a homology-modeled human P-glycoprotein (P-gp) helped to explain their inhibitory activity, a key mechanism for overcoming multidrug resistance in cancer. nih.gov

In the context of infectious diseases, in silico workflows involving inverse virtual screening and molecular docking identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org Docking simulations demonstrated stable binding of these compounds within the enzyme's active site, paving the way for the development of new antileishmanial agents. frontiersin.org Further studies have used docking to assess the potential of tetrazolylmethyl quinolines to interact with targets like DNA, dihydrofolate reductase, and N-myristoyl transferase. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

| Target Protein | Disease Context | Key Interacting Residues | Reference |

|---|---|---|---|

| c-Kit Kinase | Cancer | ASP810, LYS623, CYS673, THR670 | nih.govtandfonline.com |

| P-glycoprotein (P-gp) | Cancer (Multidrug Resistance) | Not Specified | nih.gov |

| Leishmania major N-myristoyltransferase (LmNMT) | Leishmaniasis | Not Specified | frontiersin.org |

| DNA | Cancer, Antifungal | Not Specified | nih.gov |

| Dihydrofolate reductase | Antifungal | Not Specified | nih.gov |

Prediction of Pharmacokinetic and Pharmacodynamic Parameters for Compound Optimization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital component of modern drug discovery, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles. nih.gov Computational tools are frequently used to predict these parameters for quinoline derivatives to optimize their drug-likeness.

Studies on various series of quinoline derivatives have incorporated the prediction of pharmacokinetic properties. For example, the ADMET profiles of 4-(2-fluorophenoxy) quinoline derivatives were evaluated to ensure their suitability as potential c-MET inhibitors for cancer treatment. nih.gov Similarly, researchers developing 6-methoxy-2-arylquinolines as P-gp inhibitors predicted their ADME properties and found that the compounds were likely to have good human intestinal absorption. nih.gov In another study, the pharmacokinetic profiles of 2-aryl-quinoline-4-carboxylic acid derivatives were assessed, showing that most had favorable predicted properties, in some cases superior to known reference molecules. frontiersin.org

The prediction of poor bioavailability can halt the development of a compound. nih.gov Computational software can estimate parameters like oral absorption, which for one 4-phenylcoumarin (B95950) compound was predicted to be very low (4.84%), a finding attributed to high lipophilicity (logP), molecular weight, and the number of rotatable bonds. nih.gov These predictive analyses help guide chemical modifications to improve a compound's potential for systemic applications. nih.gov For a complex derivative of 6-methoxy-2-methylquinoline, excellent microsomal stability and good oral pharmacokinetics were predicted and later confirmed in mice, highlighting the predictive power of these computational models. nih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for Select Quinoline Scaffolds

| Compound Class / Specific Compound | Predicted Property | Method/Tool | Finding | Reference |

|---|---|---|---|---|

| 2,4-diarylquinoline derivative | Lipophilicity (cLogP) | Molinspiration | High lipophilicity (cLogP 6.59), which could compromise absorption. | mdpi.com |

| 6-methoxy-2-arylquinolines | ADME | Not Specified | Predicted good human intestinal absorption. | nih.gov |

| 2-aryl-quinoline-4-carboxylic acids | Pharmacokinetics | In silico workflow | Favorable predicted properties, comparable or improved relative to known molecules. | frontiersin.org |

| 4-(6-methoxy-2-methyl...)-isoxazole (Compound 31) | Pharmacokinetics | Not Specified | Excellent microsomal stability and good oral pharmacokinetics. | nih.gov |

In Silico Screening and Virtual Library Design for Novel Lead Identification

In silico screening and virtual library design are powerful computational strategies used to explore vast chemical spaces for novel compounds with desired biological activity. These approaches often start with a known active scaffold, such as quinoline, and use computational models to identify new derivatives with enhanced potency.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this process. A 3D-QSAR model was developed for a series of 33 quinoline derivatives to understand the structural features essential for their anti-gastric cancer activity. mdpi.com This model demonstrated excellent predictive ability and was used to guide the design of new, more potent anticancer agents. mdpi.com In a similar approach, a robust 3D-QSAR model was generated for quinoline derivatives targeting the Type-II c-Kit kinase. nih.govtandfonline.com This model was then used for R-group enumeration, a method of virtual library design, which generated a library of 7,564 novel compounds. nih.govtandfonline.com

These large virtual libraries are then filtered using techniques like pharmacophore-based screening and molecular docking. In the c-Kit kinase study, screening of the ZINC database using a pharmacophore model followed by virtual screening identified four potential hit compounds with promising docking scores. nih.govtandfonline.com This multistage in silico approach demonstrates a complete cycle from model building to the identification of novel lead candidates. nih.govtandfonline.com Similar strategies have been applied to design new anti-tumor compounds based on the 4-(2-fluorophenoxy) quinoline scaffold, where a developed QSAR model was used to screen newly designed derivatives. nih.gov

Conformational Analysis and Binding Site Characterization of Target Proteins

Understanding the three-dimensional structure of a ligand and its binding site on a target protein is fundamental to structure-based drug design. Computational methods, often validated by experimental techniques like X-ray crystallography, are used to perform conformational analysis and characterize these binding interactions in detail.

Research on a potent BET bromodomain inhibitor, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (compound 31), provides an excellent example. nih.gov Computational modeling suggested that a fused bicyclic system could effectively target a specific "WPF" hydrophobic pocket in the BRD4 protein. nih.gov The subsequent determination of the co-crystal structure of compound 31 with the BRD4 bromodomain (BD2) provided a structural basis for its high binding affinity, confirming the computational hypothesis. nih.gov This detailed characterization of the binding site, including the key hydrophobic pocket, allows for the rational design of modifications to further improve binding. nih.gov

Theoretical calculations are also used to analyze the stability and interactions of molecular complexes. In a study of a quinine-tetraphenylborate complex, theoretical computations were used to predict and visualize the ionic interactions responsible for the complex's stability. mdpi.com The calculations showed that the complex was stable with negative complexation energy, indicating it could form spontaneously. mdpi.com Such conformational and interaction energy analyses are crucial for understanding how these molecules behave and interact at the molecular level, providing a foundation for designing compounds with optimized target engagement. mdpi.commdpi.com

Methodological Approaches in Academic Research of 6 Methoxy 2 Methylquinolin 4 Ol

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment

The precise chemical structure and purity of 6-methoxy-2-methylquinolin-4-ol (B94542) are fundamental to any meaningful biological or pharmacological investigation. To this end, researchers rely on a suite of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the compound's molecular structure.

¹H NMR (Proton NMR) provides information about the number of different types of protons and their relative positions in the molecule. For instance, in derivatives of this compound, characteristic signals can be observed for the methoxy (B1213986) group protons, methyl group protons, and aromatic protons on the quinoline (B57606) ring. nih.gov Specific chemical shifts (δ) help in assigning these protons to their exact locations. For example, the hydroxyl proton often appears as a broad singlet at a high chemical shift (around δ 11.53 ppm), while the methyl protons give a singlet at a lower chemical shift (around δ 2.32 ppm).

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present, including those in the quinoline core, the methoxy group, and the methyl group. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular mass of the compound, often by observing the protonated molecule [M+H]⁺. For this compound, this would correspond to a peak confirming its molecular formula of C₁₁H₁₁NO₂.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H (hydroxyl), C-O (methoxy), C=C (aromatic), and C-N bonds, further confirming its structure. nih.govnih.gov

Purity Assessment is often performed using chromatographic techniques coupled with spectroscopic detection.

High-Performance Liquid Chromatography (HPLC) is a standard method for separating the compound from any impurities, with the purity being determined by the relative area of the main peak in the chromatogram. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for both the quantification of purity and the identification of any impurities present. bldpharm.com

In Vitro Biological Assay Protocols for Pharmacological Profiling

Once the structure and purity of this compound are established, its pharmacological properties are investigated using a variety of in vitro biological assays. These assays are designed to assess the compound's effects on specific biological targets or cellular processes.

A significant area of investigation for quinoline derivatives is their potential as therapeutic agents. frontiersin.orgnih.gov In vitro assays are the first step in evaluating this potential.

Anticancer Activity:

Cell Proliferation Assays: The antiproliferative activity of this compound and its derivatives is commonly evaluated against various cancer cell lines. nih.govmdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. nih.gov The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter determined from these assays. mdpi.com For example, derivatives of 6-methoxy-4-phenylquinolin-2(1H)-one have shown potent anticancer activity against colon (COLO205) and lung (H460) cancer cell lines, with IC₅₀ values in the micromolar range. mdpi.com

Antimicrobial and Antiprotozoal Activity:

Minimum Inhibitory Concentration (MIC) Assays: The antimicrobial potential of quinoline derivatives is assessed by determining the MIC, which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com This is a standard in vitro method to screen for antibacterial and antifungal activity.

Antileishmanial and Antimalarial Assays: Given the history of quinolines in treating parasitic diseases, new derivatives are often tested for their activity against parasites like Leishmania and Plasmodium falciparum. frontiersin.orgacs.org These assays typically involve incubating the parasites with varying concentrations of the compound and measuring their viability or proliferation.

Enzyme Inhibition Assays:

Many quinoline derivatives are investigated as enzyme inhibitors. nih.gov For instance, they have been evaluated for their ability to inhibit enzymes like α-glucosidase, which is relevant to diabetes, and urease. nih.gov These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency, often expressed as an IC₅₀ value.

P-glycoprotein (P-gp) Inhibition Assays:

P-gp is a protein that can pump drugs out of cancer cells, leading to multidrug resistance. Assays are conducted to determine if quinoline derivatives can inhibit P-gp. nih.gov One common method involves using a fluorescent P-gp substrate like rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence, which can be measured to quantify the inhibitory activity. nih.gov

Cellular and Biochemical Investigations into Mechanism of Action

Understanding how this compound exerts its biological effects requires detailed cellular and biochemical investigations. These studies aim to identify the molecular targets and pathways that are modulated by the compound.

Target Identification: A key aspect is to identify the specific protein or enzyme with which the compound interacts. This can be achieved through techniques like inverse virtual screening, where the compound's structure is computationally docked against a library of potential protein targets. frontiersin.org

Cell Cycle Analysis: To understand the antiproliferative effects of a compound, flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This can reveal if the compound causes cell cycle arrest at a specific phase.

Apoptosis Assays: Assays to detect apoptosis (programmed cell death) are crucial for anticancer drug development. These can include methods like Annexin V/propidium iodide staining followed by flow cytometry, which can distinguish between viable, apoptotic, and necrotic cells.

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in a particular signaling pathway. For example, if a compound is hypothesized to affect a certain pathway, Western blotting can be used to measure changes in the levels of key proteins in that pathway after treatment with the compound.

Metabolism Studies: Understanding how a compound is metabolized is crucial for its development as a drug. In vitro metabolism studies often use liver microsomes to identify the metabolic products formed. mdpi.com Techniques like LC-MS are then used to identify the structures of these metabolites. For instance, a derivative, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one, was found to undergo aromatic hydroxylation and O-dealkylation in phase I metabolism studies. mdpi.com

Utilization of Computational Software and Algorithms for Drug Design and Prediction

Computational methods play an increasingly important role in modern drug discovery and are extensively used in the study of quinoline derivatives. These in silico techniques can predict the properties of compounds, guide the design of new derivatives, and help to understand their mechanism of action. frontiersin.orgmdpi.comfrontiersin.org

Molecular Docking: This is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.comnih.gov It is used to understand the binding mode of this compound and its analogs to their putative targets, such as enzymes or receptors. The results can help to explain the structure-activity relationships observed in biological assays and guide the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing a QSAR model for a set of quinoline derivatives, it is possible to predict the activity of new, unsynthesized compounds and to identify the structural features that are most important for activity.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a molecule and its complex with a target protein over time. nih.gov This can provide insights into the stability of the complex and the key interactions that maintain the binding.

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. frontiersin.org These predictions can help to identify potential liabilities early in the drug discovery process and to prioritize compounds with favorable pharmacokinetic profiles for further development. For example, predictions can be made for properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for P-glycoprotein substrate activity. frontiersin.org

By integrating these diverse methodological approaches, researchers can build a comprehensive understanding of the chemical, biological, and pharmacological properties of this compound and its derivatives, paving the way for their potential development as new therapeutic agents.

Future Research Directions and Therapeutic Implications

Development of Next-Generation Therapeutic Agents Based on the 6-Methoxy-2-methylquinolin-4-ol (B94542) Scaffold

The this compound scaffold offers a robust foundation for creating new therapeutic agents. nih.gov The inherent bioactivity of the quinoline (B57606) nucleus, combined with the specific substitutions of a methoxy (B1213986) group at the 6-position and a methyl group at the 2-position, provides a unique starting point for drug design. Researchers are actively exploring the synthesis of novel derivatives by modifying this core structure to enhance its therapeutic properties. nih.govnih.gov

One promising avenue of research involves the synthesis of 6-methoxy-2-arylquinoline analogues. These compounds have been designed and synthesized as potential inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov By using quinine (B1679958) and flavones as lead compounds, scientists have created a new series of molecules with the potential to overcome this resistance. nih.gov

The following table details some of the synthesized 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives and their precursors:

| Compound | Starting Materials | Reaction Type | Reference |

| 6-methoxy-2-phenylquinoline-4-carboxylic acid | Substituted benzaldehyde, pyruvic acid, p-anisidine (B42471) | Doebner reaction | nih.gov |

| (6-methoxy-2-phenylquinolin-4-yl)methanol | 6-methoxy-2-phenylquinoline-4-carboxylic acid, LiAlH4 | Reduction | nih.gov |

| Methyl 6-methoxy-2-phenylquinoline-4-carboxylate | 6-methoxy-2-arylquinoline-4-carboxylic acid, methyl iodide, potassium carbonate | Esterification | nih.gov |

These examples highlight the versatility of the this compound scaffold in generating a library of compounds with diverse functionalities. Further structure-activity relationship (SAR) studies are crucial to identify the most potent and selective therapeutic agents. researchgate.net

Strategies to Overcome Drug Resistance in Anti-Infective and Anticancer Therapies

Drug resistance is a major obstacle in the treatment of infectious diseases and cancer. nih.govnih.gov The development of novel strategies to combat this challenge is a critical area of research. Quinoline derivatives, including those based on the this compound scaffold, have shown potential in overcoming resistance mechanisms. researchgate.net

One key strategy is the development of efflux pump inhibitors (EPIs). nih.gov Efflux pumps are proteins that actively transport antibiotics and anticancer drugs out of cells, reducing their efficacy. nih.gov Certain quinoline derivatives have been shown to inhibit these pumps, thereby restoring the activity of existing drugs. nih.gov For instance, some 6-methoxy-2-arylquinoline analogues have demonstrated significant P-gp inhibitory activity, even stronger than the known inhibitor verapamil. nih.gov

Another approach involves targeting the enzymes responsible for drug resistance. mdpi.com For example, in bacterial infections, β-lactamases are enzymes that inactivate β-lactam antibiotics. nih.gov The development of β-lactamase inhibitors for co-administration with these antibiotics is a successful strategy to overcome resistance. nih.govmdpi.com Similarly, in cancer therapy, targeting enzymes involved in drug metabolism or resistance pathways can enhance the effectiveness of chemotherapy.

Exploration of Polypharmacology and Multifunctional Therapeutic Agents

Polypharmacology, the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug discovery. This approach can lead to enhanced therapeutic efficacy and a lower likelihood of developing resistance. The quinoline scaffold is well-suited for the design of multifunctional agents due to its ability to be extensively modified. frontiersin.org

Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a promising strategy in this area. researchgate.net For example, combining the quinoline core with other biologically active moieties could result in compounds with dual or multiple modes of action. This could be particularly beneficial in complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. researchgate.netnih.gov

Integration of High-Throughput Screening and Omics Data in Drug Discovery Pipelines

Modern drug discovery heavily relies on high-throughput screening (HTS) and "omics" technologies to identify and validate new drug candidates. nih.govyoutube.com HTS allows for the rapid screening of large libraries of compounds against specific biological targets. nih.gov The integration of HTS with computational methods can accelerate the identification of promising quinoline-based compounds. nih.gov

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur in response to a drug. nih.govbiorxiv.org This information is invaluable for understanding a drug's mechanism of action, identifying biomarkers for efficacy and toxicity, and elucidating mechanisms of resistance. nih.gov The application of these technologies to the study of this compound and its derivatives will be crucial for advancing their development. mdpi.com For instance, generative artificial intelligence models like MedGAN are being used to design novel quinoline scaffolds, accelerating the discovery process. azoai.com

Preclinical Research Avenues for Lead Optimization and Validation

Once a promising lead compound is identified, it undergoes extensive preclinical research to optimize its properties and validate its therapeutic potential. researchgate.net This process involves a combination of in silico, in vitro, and in vivo studies.

In silico methods, such as molecular docking and molecular dynamics simulations, are used to predict the binding affinity of a compound to its target and to guide lead optimization. frontiersin.org These computational approaches help in refining the chemical structure of the lead compound to improve its potency and selectivity. researchgate.net

In vitro studies are conducted to assess the compound's activity in cell-based assays. For example, the cytotoxic activity of anticancer drug candidates is evaluated against various cancer cell lines. nih.gov For anti-infective agents, the minimum inhibitory concentration (MIC) is determined against a panel of pathogenic microorganisms. researchgate.net

Finally, in vivo studies in animal models are essential to evaluate the compound's efficacy, pharmacokinetics, and safety profile before it can be considered for human clinical trials. These studies provide crucial data on how the drug is absorbed, distributed, metabolized, and excreted by a living organism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.